molecular formula C14H24N2 B13747853 2,3,5,6-Tetramethylbenzene-1,4-diethylamine CAS No. 4251-23-4

2,3,5,6-Tetramethylbenzene-1,4-diethylamine

Cat. No.: B13747853
CAS No.: 4251-23-4
M. Wt: 220.35 g/mol
InChI Key: QIQFBRQQQBFQBX-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylbenzene-1,4-diethylamine is an organic compound with the molecular formula C14H24N2 It is characterized by the presence of four methyl groups and two ethylamine groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetramethylbenzene-1,4-diethylamine typically involves the alkylation of a tetramethylbenzene derivative with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tetramethylbenzene and ethylamine, with catalysts such as aluminum chloride or other Lewis acids to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetramethylbenzene-1,4-diethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine forms or reduce any oxidized impurities.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,3,5,6-Tetramethylbenzene-1,4-diethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3,5,6-Tetramethylbenzene-1,4-diethylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethylbenzene-1,4-diamine: Similar structure but with amine groups instead of ethylamine.

    2,3,5,6-Tetramethylbenzene-1,4-dimethylamine: Contains methylamine groups instead of ethylamine.

    2,3,5,6-Tetramethylbenzene-1,4-diethylamine oxide: An oxidized form of the compound.

Uniqueness

This compound is unique due to its specific arrangement of methyl and ethylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

4251-23-4

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

2-[4-(2-aminoethyl)-2,3,5,6-tetramethylphenyl]ethanamine

InChI

InChI=1S/C14H24N2/c1-9-10(2)14(6-8-16)12(4)11(3)13(9)5-7-15/h5-8,15-16H2,1-4H3

InChI Key

QIQFBRQQQBFQBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CCN)C)C)CCN)C

Origin of Product

United States

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